molecular formula C19H23N3O3 B2497879 N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898427-10-6

N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2497879
CAS RN: 898427-10-6
M. Wt: 341.411
InChI Key: LTGZVJURKILIDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrroloquinolines typically involves cyclization reactions, where precursors like quinolines or pyridines undergo transformations to form the pyrroloquinoline core. For instance, a protocol for synthesizing pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration and [3 + 2] cycloaddition has been developed, demonstrating the catalyst-free nature and environmental benignity of such processes (Wu et al., 2017). Similarly, ligand-free Cu-catalyzed [3 + 2] cycloadditions have been utilized for the synthesis of pyrrolo[1,2-a]quinolines, highlighting the mild conditions and moderate to good yield of these annulation products (Yu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrroloquinoline derivatives is characterized by X-ray crystallography and NMR spectroscopy, providing detailed insights into their conformation and electronic properties. For example, extensive characterization techniques have been applied to understand the structure and reactivity of quinoxalines, a closely related heterocyclic compound, highlighting the importance of such studies in elucidating the properties of complex molecules (Faizi et al., 2018).

Chemical Reactions and Properties

Pyrroloquinolines undergo various chemical reactions, including cyclization, nitration, and annulation, to form diverse derivatives with potential biological activity. The reactivity towards different reagents and conditions reflects the versatility of these compounds in synthetic chemistry. For instance, the radical [2 + 2 + 1] cyclization of ortho-cyanoarylacrylamides with alkyl nitriles to form cyano-substituted pyrrolo[3,2-c]quinolines showcases the novel pathways for constructing nitrogen-containing polyheterocycles (Yang et al., 2018).

Scientific Research Applications

Organic Synthesis and Catalysis

  • Catalyst-Free Synthesis of Pyrroloquinolines : A catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration/[3 + 2] cycloaddition has been developed. This method is environmentally benign, tolerant to air, and produces H2O as the only byproduct, indicating potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

Medicinal Chemistry and Drug Design

  • GABAA and GABAB Receptor Modulators : Compounds including imidazo[1,5-a]quinoxaline amides and carbamates have been identified as high-affinity binders to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This highlights their potential as templates for developing new therapeutic agents targeting GABA receptors (Tenbrink et al., 1994).

Material Science and Polymerization

  • Palladium(II) Complexes in Polymerization : N-cyclopentyl substituted palladium(II) complexes have demonstrated high catalytic activity for the polymerization of methyl methacrylate (MMA), suggesting their usefulness in developing new materials with specific properties (Kim et al., 2014).

Pharmacological Research

  • Quinoline Derivatives as GABA Modulators : Research into quinoline derivatives as positive allosteric modulators of GABA receptors underscores their potential in creating radiotracers for positron emission tomography (PET), offering insights into the benzodiazepine site of GABA(A) receptors for neurological studies (Moran et al., 2012).

Environmental Science

  • Biodegradation of Quinoline Compounds : The study on the biodegradation and oxidation of quinoline compounds with endogenous electron donors suggests methods for accelerating the degradation of recalcitrant heterocyclic compounds, which is crucial for environmental remediation (Bai et al., 2015).

properties

IUPAC Name

N-cyclopentyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-11-15-10-14(9-12-5-4-8-22(16(12)15)19(11)25)21-18(24)17(23)20-13-6-2-3-7-13/h9-11,13H,2-8H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGZVJURKILIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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